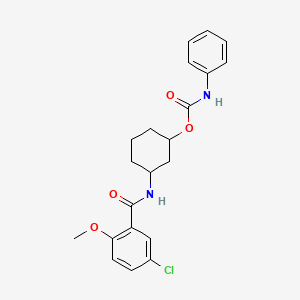

3-(5-Chloro-2-methoxybenzamido)cyclohexyl phenylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

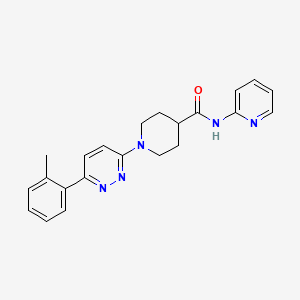

The compound “3-(5-Chloro-2-methoxybenzamido)cyclohexyl phenylcarbamate” is an organic compound. It contains a cyclohexyl group, which is a cycloalkane and consists of a ring of six carbon atoms . It also has a benzamido group and a phenylcarbamate group, which are common in various organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The cyclohexyl group would form a six-membered ring, and the benzamido and phenylcarbamate groups would likely be attached to this ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The compound contains several functional groups that could potentially react under suitable conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different reagents .Scientific Research Applications

Structural Analysis and Synthesis

- The structure of glibenclamide, which is closely related to 3-(5-Chloro-2-methoxybenzamido)cyclohexyl phenylcarbamate, has been extensively studied in both solution and solid states through a combination of NMR spectroscopy and theoretical calculations. This compound is an antidiabetic drug, and its detailed structural analysis aids in understanding its pharmacological activity (Sanz et al., 2012).

- Research on the synthesis of carbon-14 and tritium-labeled glyburide (a compound structurally related to 3-(5-Chloro-2-methoxybenzamido)cyclohexyl phenylcarbamate) has contributed to the study of its metabolism and distribution in biological systems, providing insights into its therapeutic potential and safety profile (Hsi, 1973).

Molecular Interactions and Configurations

- Investigations into the molecular interactions of compounds like N-3-hydroxyphenyl-4-methoxybenzamide have provided valuable information on the influence of intermolecular interactions on molecular geometry, which can be crucial for the development of new drugs with improved efficacy and reduced side effects (Karabulut et al., 2014).

- Studies on the structure and absolute configuration of some 5-chloro-2-methoxy-N-phenylbenzamide derivatives have elucidated how changes in molecular structure can affect their reactivity and interaction with biological molecules, which is essential for designing more effective and selective therapeutic agents (Galal et al., 2018).

Applications in Chromatography and Pharmacology

- Cyclohexylcarbamates of cellulose and amylose have been evaluated as chiral stationary phases (CSPs) for high-performance liquid chromatography and thin-layer chromatography, showcasing the potential of cyclohexylcarbamate derivatives in analytical chemistry for resolving enantiomers, which is crucial in the pharmaceutical industry to ensure the safety and efficacy of chiral drugs (Kubota & Yamamoto, 2000).

Mechanism of Action

properties

IUPAC Name |

[3-[(5-chloro-2-methoxybenzoyl)amino]cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O4/c1-27-19-11-10-14(22)12-18(19)20(25)23-16-8-5-9-17(13-16)28-21(26)24-15-6-3-2-4-7-15/h2-4,6-7,10-12,16-17H,5,8-9,13H2,1H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWVUKVFPAIHQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Chloro-2-methoxybenzamido)cyclohexyl phenylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,4-Dichlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2896817.png)

![N-(cyanomethyl)-2-[5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-phenylacetamide](/img/structure/B2896819.png)

![(2Z)-6-chloro-2-[(3-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2896830.png)

![5-[(2,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2896831.png)

![5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole;hydrochloride](/img/structure/B2896832.png)

![2-(2,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2896833.png)

![N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2896834.png)

![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate](/img/structure/B2896838.png)